Demeton-O-methyl

Description

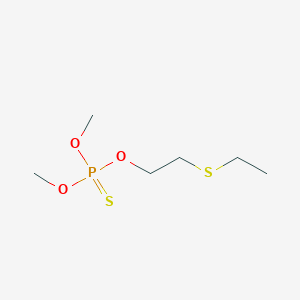

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS2/c1-4-12-6-5-9-10(11,7-2)8-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQKNVMDKSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041840 | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.07kPa: 93 °C | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.2 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.9 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.025 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

867-27-6 | |

| Record name | Demeton-O-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-O-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8S3QU9IT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Demeton-O-methyl

The synthesis of this compound (O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate) can be achieved through several established chemical routes. One prominent method involves the reaction between thiodiglycol (B106055) and dimethyl thiophosphate. In this reaction, the sulfur atom from dimethyl thiophosphate initiates an attack on one of the oxygen atoms in thiodiglycol, leading to the formation of this compound. smolecule.com

Another synthetic approach involves the alkylation of dimethyl dithiophosphoric acid using 2-(ethylmercapto)-ethyl chloride as an alkylating agent. smolecule.com Additionally, this compound can be synthesized by reacting 2-(ethylthio)-ethanol with O,O-dimethyl phosphochlorothioate through a sequence of chlorination and hydrolysis reactions. smolecule.com

For the preparation of its oxidized metabolite, this compound sulfone, the synthesis typically involves the oxidation of this compound itself. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The reaction is commonly performed in an organic solvent, such as acetonitrile (B52724) or dichloromethane, to facilitate the oxidation. On an industrial scale, the production of this compound sulfone often employs a continuous flow process where this compound is oxidized in large reactors, with reaction conditions meticulously monitored to ensure complete conversion and subsequent purification via techniques like distillation or crystallization.

In Vitro Oxidation Pathways and Metabolite Formation

This compound undergoes sequential oxidation, leading to the formation of metabolites such as this compound sulfoxide (B87167) and this compound sulfone. smolecule.com This process involves distinct stages of sulfur oxidation.

The primary oxidation of this compound involves the conversion of its thioether (–S–) group to a sulfoxide (–SO–) moiety, forming this compound sulfoxide. This transformation can occur through both enzymatic and chemical oxidation processes. Common chemical oxidants include hydrogen peroxide and potassium permanganate. Enzymatic oxidation pathways often involve cytochrome P450 enzymes. The mechanism of sulfide (B99878) to sulfoxide oxidation, such as with hydrogen peroxide, is generally understood to involve an electrophilic attack of the peroxide oxygen on the sulfide sulfur atom. wikipedia.org

In vitro studies using rat liver microsomes have provided kinetic data for this conversion. This compound exhibits a half-life of 104 hours when converting to its sulfoxide at 25°C.

Table 1: Oxidation Kinetics of this compound Derivatives

| Compound | Oxidation Rate (t₁/₂ at 25°C) | Major Product |

| This compound | 104 hours | This compound sulfoxide |

Following the formation of the sulfoxide, a secondary oxidation step converts the sulfoxide (–SO–) to a sulfone (–SO₂–) group, resulting in this compound sulfone. This further oxidation can also be achieved chemically, for instance, by treating sulfoxides with oxidizing agents such as Oxone. annualreviews.org The production of sulfones from sulfoxides using hydrogen peroxide has also been demonstrated, sometimes utilizing catalysts like molybdate/sulfuric acid, though catalyst-free methods are also explored. drugbank.com

The oxidation kinetics for this compound sulfoxide to its sulfone derivative show a half-life of 26 hours at 25°C in in vitro studies using rat liver microsomes.

Table 1 (continued): Oxidation Kinetics of this compound Derivatives

| Compound | Oxidation Rate (t₁/₂ at 25°C) | Major Product |

| This compound sulfoxide | 26 hours | This compound sulfone |

This compound, a phosphorothioate, can undergo isomerization, particularly in the presence of heat or polar solvents like water. This isomerization involves the conversion of the P=S (thiono) group to a P=O (thiol) group, leading to the formation of its S-isomer, Demeton-S-methyl. americanelements.comnih.gov This P=S to P=O isomerization is strongly catalyzed by water and other polar solvents. nih.gov Studies indicate that this rearrangement occurs at a faster rate for demeton-methyl compounds compared to demeton (B52138). inchem.org The isomerization follows first-order kinetics and is enhanced by polar solvents, suggesting an ionic intermediate mechanism. annualreviews.org Furthermore, Demeton-methyl (a mixture of isomers) can undergo self-alkylation in water, leading to the formation of sulfonium (B1226848) salts. uni.lu

Sulfoxide to Sulfone Conversion Processes

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis represents a significant degradation pathway for this compound, with its rate and resulting products being highly dependent on environmental factors such as pH and temperature.

Under alkaline conditions (pH >9), this compound undergoes rapid cleavage of its phosphate (B84403) ester bond. This process yields 2-(ethylsulfonyl)ethanol (B1294784) and dimethyl thiophosphate as major degradation products. Conversely, in acidic environments (pH <4), the hydrolysis proceeds more slowly, leading to the formation of sulfonic acid derivatives.

Table 2: Hydrolysis Rates of this compound

| pH | Temperature (°C) | Half-life (days) | Major Degradation Products |

| 7.0 | 25 | 180 | Stable |

| 9.0 | 25 | 7 | 2-(ethylsulfonyl)ethanol, Dimethyl thiophosphate (DMPT) |

| 3.0 | 25 | 365 | Ethylsulfonic acid derivatives |

The fundamental mechanism of organophosphate hydrolysis, including compounds like this compound, is of considerable interest for the safe disposal of such pesticides. Metal oxide surfaces present in the environment can either catalyze or inhibit the hydrolysis of organophosphorus insecticides, thereby influencing their environmental fate. nih.gov

Photochemical Transformation Pathways and Influencing Factors

Photochemical transformations play a role in the environmental fate of organophosphorus compounds like this compound. Many organophosphorus esters, particularly phosphorothionates, are known to isomerize under the influence of light. uni.lu The conversion of phosphorothionates to their oxygen analogs (oxons) can be partly attributed to the presence of light and air. uni.lu

Factors that influence the photodegradation of pesticides include the intensity of radiation, the duration of exposure, and the intrinsic physicochemical and structural properties of the compounds. nih.gov While specific detailed kinetics for this compound's photochemical degradation are limited in available data, general principles for organophosphates suggest that UV radiation, such as at 254 nm, can be an efficient means of degradation over longer exposure periods. nih.gov

Molecular Mechanisms of Action in Biological Systems

Acetylcholinesterase Inhibition Dynamics

Acetylcholinesterase (AChE) is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve impulses nih.govjst.go.jp. Demeton-O-methyl, like other organophosphates, inhibits AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors jst.go.jpsmolecule.com.

Organophosphorus compounds, including this compound, inhibit AChE by phosphorylating the serine hydroxyl group located at the enzyme's active site, forming a covalent bond jst.go.jpresearchgate.net. This irreversible binding prevents AChE from breaking down acetylcholine smolecule.comresearchgate.net. The active site of AChE is a complex gorge, and the interaction involves specific amino acid residues. For instance, the amino acid residue Ser-203 is critical in this covalent binding researchgate.net. Additionally, the amino acid Tryptophan-84 (Trp84) plays a vital role in the initial electrostatic interaction of acetylcholine with the active site, a setup that organophosphates then disrupt nih.gov.

The inhibition of acetylcholinesterase by organophosphates like this compound (or its S-isomer, Demeton-S-methyl, often used as a model in kinetic studies due to similar properties nih.govnih.gov) is characterized by specific kinetic parameters. The process involves inhibition, spontaneous reactivation, and aging of the enzyme nih.gov. Studies on Demeton-S-methyl with human acetylcholinesterase have determined kinetic parameters such as the second-order rate constant of inhibition (k_i), the spontaneous reactivation constant (k_s), and the aging constant (k_g) nih.gov. For human acetylcholinesterase, a second-order rate constant of inhibition (k_i) of 0.0422 µM⁻¹ min⁻¹ has been reported for Demeton-S-methyl nih.gov.

Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition by Demeton-S-methyl

| Parameter | Value (μM⁻¹ min⁻¹ or min⁻¹) | Source |

| Second-order rate constant of inhibition (k_i) | 0.0422 | nih.gov |

| Spontaneous reactivation constant (k_s) | 0.0202 | nih.gov |

| Aging constant (k_g) | 0.0043 | nih.gov |

These kinetic analyses are crucial for understanding the dynamic interaction between the organophosphate and the enzyme, as the inhibition can be time-progressive and influenced by factors such as enzyme concentration and the presence of other substances nih.govnih.govresearchgate.net. Complete inhibition of acetylcholinesterase activity may not always be achieved, even at high concentrations of the inhibitor nih.gov.

Molecular Binding Characteristics and Active Site Interactions

Cholinergic System Disruption at the Molecular and Cellular Levels

The primary molecular target of this compound is acetylcholinesterase, and its action primarily involves the cholinergic pathway . By inhibiting AChE, this compound causes an excessive accumulation of acetylcholine in the synaptic clefts of the nervous system jst.go.jpsmolecule.com. This leads to continuous stimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic membranes jst.go.jp. The sustained overstimulation of these receptors disrupts normal neurotransmission, leading to a cholinergic crisis nih.govsmolecule.com. This disruption manifests at the cellular level as impaired nerve impulse transmission due to the inability of the synapse to repolarize effectively, leading to a continuous firing or desensitization of receptors smolecule.com.

Structure-Activity Relationships in Biological Efficacy

Table 2: Related Compounds and Their Structural Features

| Compound Name | Molecular Formula | Key Functional Groups | PubChem CID |

| This compound | C₆H₁₅O₃PS₂ | Phosphorothioate | 13346 |

| This compound sulfoxide (B87167) | C₆H₁₅O₄PS₂ | Phosphorothioate, Sulfoxide | 117523 |

| This compound sulfone | C₆H₁₅O₅PS₂ | Phosphorothioate, Sulfone | 25476-48-6 (CAS No.) |

| Oxydemeton-methyl (B133069) | C₆H₁₅O₄PS₂ | Phosphorothioate, Sulfoxide | 4618 |

| Demeton-S-methyl | C₆H₁₅O₃PS₂ | Organothiophosphate | 117522 (CAS No.) |

Environmental Fate and Degradation Mechanisms

Biotic Degradation Processes in Terrestrial and Aquatic Environments

Microbial Biodegradation Pathways

Role of Microbial Organophosphorus Hydrolases (OPH) in Detoxification

Microorganisms play a significant role in the detoxification of organophosphorus compounds, including Demeton-O-methyl, primarily through enzymatic hydrolysis. Organophosphorus hydrolases (OPH), also known as phosphotriesterases, are a class of enzymes that catalyze the hydrolysis of phosphorus-ester bonds (P-O, P-F, P-CN, P-S) found in organophosphates. nih.govoup.comoup.commdpi.com This hydrolysis is considered the most significant step in detoxification, leading to a substantial reduction in mammalian toxicity. oup.comoup.com

While OPH can hydrolyze a broad range of organophosphates, their catalytic efficiency varies depending on the specific bond. For instance, the efficiency against P-S substrates like Demeton-S-methyl (an isomer of this compound) is typically lower than for P-O substrates like paraoxon (B1678428). mdpi.comomicsonline.org However, research has focused on enhancing the hydrolytic efficiency of OPH through genetic engineering. Variant OPH enzymes, such as S308L-OPH, have shown improved activity against P-S organophosphates like Demeton-S-methyl, demonstrating up to a 25-fold improvement in specificity constants compared to the wild-type enzyme. nih.govomicsonline.org This enhanced activity leads to improved detoxification, as the hydrolyzed substrate loses its ability to inhibit acetylcholinesterase. nih.gov

Table 1: Enhanced Hydrolytic Efficiency of OPH Variants

| Enzyme Variant | Substrate (Example) | Improvement in Specific Activity (Fold) |

| S308L-OPH | Demeton-S-methyl | ~25 (Specificity Constant) nih.govomicsonline.org |

| Engineered OPH | Demeton-S-methyl | Up to 177 (Specific Activity) nih.gov |

Cometabolism in Enhancing Microbial Degradation

Cometabolism is a process where microorganisms degrade a compound in the presence of another primary growth substrate, even if the target compound cannot be utilized as a sole carbon or energy source. This phenomenon can significantly enhance the biodegradation of pesticides. oup.comoup.com

Studies on organophosphates have demonstrated cometabolic degradation. For example, Corynebacterium glutamicum is capable of biotransforming Demeton-S-methyl during cometabolism with readily metabolizable substrates like glucose, fructose, or acetate (B1210297). researchgate.net In this process, the S-C bond of Demeton-S-methyl is reductively cleaved, yielding dimethyl thiophosphate. researchgate.net Similarly, a Pseudomonas species was reported to cometabolically degrade methyl parathion. oup.com The ability of soil biota to rapidly degrade certain soil-applied pesticides, often described as enhanced or accelerated biodegradation, can occur through cometabolic pathways. oup.com This highlights the potential for microbial consortia to facilitate the breakdown of this compound and its related compounds in contaminated environments.

Metabolite Identification and Environmental Persistence of Degradation Products

This compound undergoes oxidative metabolism to form more stable and persistent derivatives, primarily this compound sulfoxide (B87167) and this compound sulfone. smolecule.comagropages.com

This compound sulfone (PubChem CID: 117524) is a terminal oxidation product of this compound, formed via sulfoxidation and subsequent sulfone formation. This sulfone derivative is more oxidized and chemically stable than its parent compound, contributing to its environmental persistence. Sulfones generally exhibit higher thermal and hydrolytic stability compared to sulfoxides or thioethers due to their resistance to further oxidation. While limited data are available specifically for the environmental fate of this compound sulfone, it is recognized as a transformation product of this compound. herts.ac.uk

This compound sulfoxide (PubChem CID: 117523) is another significant metabolite formed through the oxidation of the thioethyl group of this compound. smolecule.comagropages.com This sulfoxide can be further oxidized to the corresponding sulfone. nih.gov

Table 2: Key Metabolites of this compound

| Metabolite Name | PubChem CID | Formation Pathway | Environmental Persistence |

| This compound sulfoxide | 117523 | Oxidation of thioethyl group | Less persistent than sulfone |

| This compound sulfone | 117524 | Oxidation of sulfoxide (terminal oxidation product) | More persistent than parent and sulfoxide |

The half-life of Demeton-S-methyl (an isomer) in soil can range from several hours to a few weeks. nih.gov In water, the aqueous hydrolysis half-life of Demeton-S-methyl at 22 °C varies with pH: 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9. agropages.comnih.gov

Environmental Distribution and Transport Dynamics

The movement and distribution of this compound in the environment are influenced by its physicochemical properties and interactions with various environmental compartments.

Soil Adsorption, Desorption, and Mobility

The mobility of a chemical substance in soil is primarily measured by its soil adsorption coefficient (Koc). A low Koc value indicates high mobility, suggesting a greater likelihood of leaching to groundwater or runoff to surface water bodies. chemsafetypro.comchemsafetypro.com

For Demeton-S-methyl, an isomer of this compound, a Koc value of 31 has been measured in an unspecified soil, indicating very high mobility. nih.gov Another source reports Koc values of 70 for Demeton-S and 387 for Demeton-O (referring to the mixture Demeton (B52138), which contains both isomers), suggesting high to moderate mobility in soil. nih.gov Adsorption of pesticides by soils is often correlated with organic matter and clay content. Strong adsorption reduces leaching, while weak adsorption increases loss through surface runoff and percolation. chemsafetypro.comfortunejournals.com

Table 3: Soil Mobility Classification based on Koc Values

| Koc Range (mL/g or L/kg) | Mobility Class chemsafetypro.com |

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

Based on the reported Koc values, this compound and its isomers are expected to exhibit high to very high mobility in soil, indicating a potential for movement through the soil profile.

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a chemical moves from soil or water surfaces into the atmosphere. This process is influenced by vapor pressure and Henry's Law constant. epa.govrivm.nl

Demeton-S-methyl has a vapor pressure of 3 x 10⁻⁴ mm Hg at 20 °C. nih.gov Its estimated Henry's Law constant is 2.7 x 10⁻⁸ atm-cu m/mole. nih.gov For this compound, its vapor pressure is 0.07 kPa at 93 °C nih.gov, and its water solubility is 0.03 g/100ml at 20 °C nih.gov. Based on these values, volatilization from moist soil and water surfaces is generally not expected to be an important fate process for this compound. nih.govchemicalbook.com Chemicals with Henry's Law constants less than 10⁻⁷ atm·m³/mol are typically not considered to have significant volatilization from water surfaces. epa.gov

Atmospheric Degradation and Reactions with Atmospheric Oxidants

If released to the air, Demeton-S-methyl is expected to exist in both vapor and particulate phases in the atmosphere due to its vapor pressure. nih.gov Vapor-phase Demeton-S-methyl is degraded in the atmosphere primarily by reaction with photochemically-produced hydroxyl radicals (OH). nih.gov The hydroxyl radical (OH) is the dominant cleansing agent in the lower atmosphere, reacting with many atmospheric trace gases as the first and rate-determining step in their oxidation. ipcc.chcopernicus.org The half-life for the reaction of Demeton-S-methyl with hydroxyl radicals in the atmosphere is estimated to be approximately 8 hours. nih.gov

Direct photo-degradation of Demeton-S-methyl in the atmosphere is not expected to be an important fate process, as it does not have strong absorption bands beyond 247 nm. nih.gov Particulate-phase Demeton-S-methyl will be removed from the atmosphere by wet or dry deposition. nih.gov

Metabolism and Biotransformation in Non Human Biological Systems

Plant Uptake and Phytotransformation Processes

Demeton-O-methyl, as a systemic insecticide, is characterized by its ability to be absorbed by plants and subsequently translocated throughout their tissues. This systemic action is crucial for its efficacy against sucking pests that feed on plant sap herts.ac.ukufl.edubeyondpesticides.org.

Upon application, this compound is readily taken up by plant roots or incorporated into the growing plant tissues ufl.edu. Its systemic nature ensures that it is distributed to all parts of the plant, including leaves, stems, and flowers herts.ac.ukufl.edubeyondpesticides.org. The log octanol/water partition coefficient (Log KOW) is an indicator of a chemical's potential for systemic translocation within a plant's vascular system; a value of two or less generally suggests a higher ability to translocate beyondpesticides.org. This compound has a Log KOW of 2.3, which supports its systemic behavior nih.gov. Furthermore, metabolites formed from the parent compound can also be translocated within the plant and may exhibit prolonged persistence or even greater mobility than the original compound iupac.org.

Phytotransformation, also known as phytodegradation, is the process by which plants take up and break down organic pollutants through enzymatic mechanisms mdpi.com. Research on Demeton-S-methyl, a closely related isomer often studied in similar contexts, indicates substantial phytotransformation. For instance, studies involving aquatic plants such as parrot feather, duckweed, and elodea demonstrated 83-95% phytotransformation of Demeton-S-methyl over an 8-day incubation period nih.govacs.org.

Enzymatic activity plays a key role in this process. Extracts from duckweed have shown the degradation of organophosphorus compounds, including Demeton-S-methyl, mediated by an organophosphorus hydrolase (EC 3.1.8.1) or other multi-enzyme systems nih.govacs.org. The primary metabolic pathways observed for organophosphates in biological systems, including plants, typically involve oxidation of the thioether side chain to form sulfoxide (B87167) and subsequently sulfone derivatives wikipedia.orgnih.govinchem.orgnih.gov. This compound sulfoxide and this compound sulfone have been identified as metabolites nih.govherts.ac.ukuni.lu. Additionally, O-demethylation is recognized as an important metabolic route for these compounds wikipedia.orginchem.orgnih.gov.

Conjugation reactions represent a final stage in the biotransformation process. In these reactions, the xenobiotic molecule or its modified degradation products, possessing reactive functional groups such as hydroxyl (-OH), sulfhydryl (-SH), carboxyl (-COOH), or amino (-NH2), undergo further modification by forming conjugates nih.gov. Unlike animals, which have efficient excretory systems, plants store these terminal degradation products as conjugates or derivatives, which can then be incorporated into the plant's structural components nih.gov.

Metabolites of this compound and related compounds can accumulate within plant tissues researchgate.net. For example, studies on Demeton-S-methyl showed that the sulfoxide analog appeared in greater quantities in leaves, with some sulfone also being observed nih.gov. The persistence of systemic organophosphates, including their metabolites, in plants can extend for significant periods, sometimes exceeding a month, and residues have been detected in nectar for up to 20 days iupac.org. The extent of phytotransformation is directly linked to the uptake of contaminants and the subsequent accumulation of their metabolites within the plant matrix researchgate.net.

Enzymatic Biotransformation Pathways in Plants (e.g., Oxidation, Conjugation)

Animal Metabolism and Metabolite Elucidation (Non-Human Mammalian and Invertebrate Models)

The metabolism of this compound and its isomers in non-human mammalian and invertebrate models primarily involves oxidative and demethylation pathways, leading to the formation of various polar metabolites that facilitate excretion.

In non-human mammalian models, such as rats, the major metabolic route for Demeton-S-methyl (a common reference point due to structural similarity and shared pathways) is the oxidation of the side chain wikipedia.orginchem.orgnih.gov. This process leads to the formation of the corresponding sulfoxide, oxydemeton-methyl (B133069) (Demeton-S-methyl sulfoxide), and, to a lesser extent, its further oxidation to the sulfone (Demeton-S-methyl sulfone) wikipedia.orginchem.orgnih.gov. O-demethylation is another significant metabolic pathway, resulting in O-demethylated metabolites of the sulfide (B99878), sulfoxide, and sulfone moieties wikipedia.orginchem.orgnih.gov.

Studies in rats indicate that the parent compound, Demeton-S-methyl, is almost entirely metabolized, with less than 1% detected unchanged in urine nih.gov. Metabolites are predominantly excreted via urine wikipedia.org. For instance, in goats, the metabolism of fenthion (B1672539) (another organophosphate) similarly involves the formation of demethylated sulfoxide and sulfone derivatives, highlighting the generality of these pathways across organophosphates fao.org. Notably, glucuronide or sulfate (B86663) conjugates have not been identified for Demeton-S-methyl in rats inchem.orgnih.gov. Demethylation is a widely observed metabolic pathway in liver microsomes across different species, including humans, pigs, and goats xiahepublishing.com.

While the rates of metabolism and degradation can vary significantly among different organismal groups (e.g., mammals, insects, and plants), with mammals generally showing faster rates than insects, and insects faster than plants, the fundamental routes of metabolism and the types of metabolites formed for Demeton (B52138) (the mixture of isomers) have been reported to be qualitatively similar across these groups nih.gov.

A key shared biotransformation pathway is sulfoxidation, which is a major metabolic reaction for organophosphates in mammals, plants, and insects nih.gov. Despite these qualitative similarities in biotransformation reactions, there are distinct differences in conjugative mechanisms between plants and animals nih.gov. Animals possess efficient excretory systems that eliminate transformation products through urine and feces nih.gov. In contrast, plants, lacking such systems, store terminal degradation products as conjugates or derivatives, which can then be integrated into the plant's cellular components nih.gov.

Insecticide Resistance Mechanisms and Evolutionary Biology

Biochemical Mechanisms of Insecticide Resistance

Resistance to organophosphate insecticides, including Demeton-O-methyl, is primarily mediated by three major biochemical mechanisms: enhanced detoxification by esterases and glutathione (B108866) S-transferases, and target-site insensitivity of acetylcholinesterase. researchgate.net

Enhanced Esterase Activity (e.g., Carboxylesterases)

Elevated non-specific esterase activity is a prominent mechanism of resistance to this compound and other organophosphates in various pest species. researchgate.netoup.comgoogle.com This mechanism often involves the increased production of carboxylesterases (e.g., E4 or FE4), which can hydrolyze or sequester a broad range of pesticides, leading to detoxification. oup.comgoogle.com

Studies on Tetranychus urticae (two-spotted spider mite) have shown that esterase-based resistance is a significant mechanism against oxydemeton-methyl (B133069). In a resistant strain of T. urticae from Iran, the esterase activity was found to be 2.5-fold higher when using α-naphthyl acetate (B1210297) (α-NA) as a substrate and 2.14-fold higher with β-naphthyl acetate (β-NA) compared to susceptible strains. munisentzool.org Similarly, in Myzus persicae (green peach aphid), elevated non-specific esterase activity has been correlated with resistance to oxydemeton-methyl. oup.comnih.gov

Table 1: Enhanced Esterase Activity in Resistant Tetranychus urticae Strains

| Strain Type | Substrate (α-NA) | Substrate (β-NA) | Reference |

| Resistant | 2.5-fold higher | 2.14-fold higher | munisentzool.org |

| Susceptible | Baseline | Baseline |

Altered Acetylcholinesterase Sensitivity (Insensitive AChE)

Another critical mechanism of resistance involves modifications to the target enzyme, acetylcholinesterase (AChE), which becomes less sensitive to inhibition by organophosphates. researchgate.netannualreviews.org this compound, like other organophosphates, exerts its toxic effect by inhibiting AChE, leading to the accumulation of acetylcholine (B1216132) and disruption of nerve impulses. herts.ac.ukwikipedia.org When AChE is altered, its affinity for the insecticide decreases, allowing normal nerve function to persist despite the presence of the pesticide. munisentzool.organnualreviews.org

In T. urticae, an insensitive AChE has been identified as a mechanism of resistance to oxydemeton-methyl. The I50 (concentration causing 50% inhibition) of oxydemeton-methyl for the AChE from a resistant T. urticae strain was 2.68×10⁻⁶ M, significantly higher than that for a susceptible strain (7.79×10⁻⁷ M). This indicates a 3.49-fold insensitivity of the resistant AChE to oxydemeton-methyl. munisentzool.org Furthermore, this altered AChE also showed 7.8-fold insensitivity to paraoxon (B1678428). munisentzool.org In Myzus persicae, the AChE of resistant populations has also been found to be less sensitive to oxydemeton-methyl and its paraoxon derivatives. oup.comnih.gov

Table 2: Acetylcholinesterase (AChE) Insensitivity to Oxydemeton-methyl in Tetranychus urticae

| Strain Type | I50 for Oxydemeton-methyl (M) | AChE Insensitivity Ratio (Resistant/Susceptible) | Reference |

| Resistant | 2.68 × 10⁻⁶ | 3.49 | munisentzool.org |

| Susceptible | 7.79 × 10⁻⁷ | 1.0 |

Involvement of Glutathione S-Transferases

Glutathione S-transferases (GSTs) are detoxification enzymes that play a role in insecticide resistance, particularly to organophosphates. munisentzool.org They catalyze the conjugation of glutathione to electrophilic centers of xenobiotics, facilitating their excretion. In resistant strains of T. urticae, increased GST activity has been observed in relation to oxydemeton-methyl resistance. The GST activity in a resistant strain was 1.75-fold higher with CDNB (1-chloro-2,4-dinitrobenzene) as a substrate and 1.27-fold higher with DCNB (3,4-dichloronitrobenzene) compared to susceptible strains. munisentzool.org While implicated, further research may be needed to fully evaluate the relative importance of GSTs compared to esterases and altered AChE in this compound resistance.

Table 3: Enhanced Glutathione S-Transferase Activity in Resistant Tetranychus urticae Strains

| Strain Type | Substrate (CDNB) | Substrate (DCNB) | Reference |

| Resistant | 1.75-fold higher | 1.27-fold higher | munisentzool.org |

| Susceptible | Baseline | Baseline |

Genetic Basis of Resistance Phenotypes in Pest Populations

The development of insecticide resistance is fundamentally a genetic phenomenon, involving heritable changes in pest populations. While specific genes for this compound resistance are not always explicitly detailed, general principles of organophosphate resistance genetics apply. Resistance is often controlled by major genes, which can be partially dominant. annualreviews.organnualreviews.org For instance, altered AChE resistance in some insects has been shown to be controlled by a single partially dominant gene. annualreviews.org The overproduction of esterases, leading to resistance, can be due to gene amplification, where multiple copies of the esterase gene are present, resulting in higher enzyme levels. google.com These genetic changes are then selected for under continuous insecticide pressure, leading to resistant populations.

Fitness Costs Associated with Resistance Development

In Myzus persicae, a population resistant to oxydemeton-methyl exhibited a significantly lower intrinsic rate of natural increase (r_m) and a higher mean generation time (T) compared to a susceptible strain. oup.comnih.gov This suggests that the resistant strain may be less fit in an environment without insecticide pressure. oup.comnih.gov The energy invested in synthesizing proteins for enzyme overproduction (e.g., esterases) is one proposed explanation for these fitness costs. researchgate.net While fitness costs can potentially lead to a decrease in resistance levels when insecticide use is reduced, these costs may stabilize or even disappear over time if modifier genes are selected that mitigate the negative effects of resistance. researchgate.netstoredproductinsects.com

Cross-Resistance Patterns and Their Implications for Pest Management

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or those metabolized by the same detoxification pathways. irac-online.orgirac-online.orgservice.gov.uk Given that this compound is an organophosphate that inhibits AChE and is subject to esterase and GST-mediated detoxification, resistance to it often leads to cross-resistance within the organophosphate class. oup.communisentzool.organnualreviews.orgirac-online.orgwho.int

For example, T. urticae strains resistant to oxydemeton-methyl due to altered AChE have also shown insensitivity to other organophosphates like paraoxon and demeton-S-methyl. munisentzool.org Similarly, elevated esterase activity can confer broad cross-resistance to various organophosphates, carbamates, and even pyrethroids in species like Myzus persicae. oup.comgoogle.com This phenomenon has significant implications for pest management, as it limits the effectiveness of rotating or mixing insecticides from the same or metabolically related classes. irac-online.orgirac-online.org Understanding these cross-resistance patterns is crucial for developing sustainable insecticide resistance management strategies, which often involve alternating or combining insecticides with different modes of action to minimize selection pressure. irac-online.orgirac-online.orgservice.gov.uk

Ecological and Population Dynamics of Resistance Evolution

The application of this compound, like other insecticides, exerts strong selection pressure on target pest populations. This pressure favors individuals possessing inherent genetic variations that confer reduced susceptibility to the compound. Over successive generations, these resistant individuals survive and reproduce more effectively, leading to a rapid increase in the frequency of resistance-conferring alleles within the population, a classic example of Darwinian selection in action. fishersci.dkfishersci.benih.gov

Observed Resistance Cases Involving this compound and Related Compounds

Several instances of resistance development to this compound or closely related organophosphates have been documented across different pest species and agricultural ecosystems. These cases highlight the dynamic interplay between insecticide application and pest population responses.

| Pest Species | Insecticide (or related) | Context/Location | Observation/Impact | Reference |

|---|---|---|---|---|

| Myzus persicae (Peach-potato aphid) | Demeton-methyl | General, 1966 | Non-stable resistance observed in a strain. | |

| Scirtothrips dorsalis (Chilli thrips) | Methyl-O-demeton (and other OPs) | Chilli ecosystem, India | Populations became resistant to a range of organophosphates. | nih.gov |

| Aculops lycopersici (Tomato russet mite, TRM) | Demeton-S-methyl | Central Coast of NSW, Australia | Control failures implicated resistance development. | |

| Tetranychus urticae (Two-spotted spider mite) | Methyl-O-demeton | Okra crops, Varanasi region | Found effective in one study (suggesting susceptibility or early resistance stage). |

The ecological and population dynamics of resistance evolution are not solely determined by the intrinsic genetic factors of the pest but also by broader ecological contexts. Factors such as migration of susceptible individuals from untreated areas (refugia) into treated populations can dilute resistance alleles and slow down resistance development. Conversely, continuous and widespread application of this compound without adequate resistance management strategies can accelerate the process. fishersci.dknih.gov

Furthermore, the impact of this compound on non-target organisms within the ecosystem can indirectly influence resistance evolution. Organophosphates can harm natural enemies of the pest, leading to a disruption of natural biological control. This reduction in natural predation or parasitism can further reduce mortality rates in the pest population, allowing resistant individuals to proliferate more rapidly in the absence of significant top-down control. Changes in host plant resistance can also play a role, as resistant cultivars can reduce pest population densities and potentially slow the rate of insecticide resistance development.

Monitoring changes in pest population susceptibility is a critical component of resistance management. By tracking the frequencies of resistant phenotypes and alleles in field populations, researchers and practitioners can identify incipient resistance and implement timely management interventions, such as rotating insecticides with different modes of action or integrating non-chemical control methods. fishersci.dkfishersci.be Effective insecticide resistance management aims to prevent or delay the evolution of resistance, thereby maintaining the long-term efficacy of valuable insecticides like this compound. fishersci.dkfishersci.be

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Demeton-O-methyl and its Metabolites

Chromatographic methods are foundational for separating this compound from complex matrices and its various transformation products. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. It offers high separation efficiency and can be coupled with various selective detectors to enhance specificity and sensitivity.

Flame Photometric Detection (FPD): FPD is a highly selective detector for phosphorus- and sulfur-containing compounds. In the phosphorus mode, it minimizes interferences from non-phosphorus or non-sulfur materials epa.gov. GC-FPD methods have been developed for the determination of organophosphorus insecticides, including this compound, with detection limits as low as 0.003 µg/L in water samples gnest.org. Recoveries for various organophosphorus pesticides in rice using GC-FPD have been reported in the range of 74–126%, with detection limits between 0.005 and 0.04 µg/g jfda-online.com. A gas chromatographic procedure has been developed for oxydemeton-methyl (B133069) (this compound sulfoxide) that involves solvent extraction, oxidation to the sulfone, and GC-FPD determination of the total sulfone. This method reported recoveries ranging from 75-117% for the parent compound and 74-109% for the sulfone at fortification levels of 0.1 and 0.4 ppm inchem.org.

Mass Spectrometry (MS): GC-MS provides both separation and identification capabilities, making it a powerful tool for pesticide residue analysis. GC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by allowing for multiple reaction monitoring (MRM), which reduces the risk of false positives pragolab.cz. For multi-residue analysis of pesticides in food, GC-MS/MS methods have been optimized using nitrogen as a carrier gas, achieving good reproducibility (CV ≤ 20%) for a large number of compounds and linearity (r ≥ 0.999) for calibration curves in the range of 5 ppb to 100 ppb jeol.com. The limit of detection (LOD) and limit of quantification (LOQ) values for GC-MS/MS in sweet pepper have been reported in the ranges of 0.9–2.0 µg/kg and 3.0–5.7 µg/kg, respectively tandfonline.com.

Table 1: Representative GC-MS/MS Performance Data for Pesticide Residues

| Analyte | Retention Time (min) | Q1 Mass (m/z) | Q3 Mass (m/z) | LOD (µg/kg) | LOQ (µg/kg) |

| Demeton-O | 8.25 pragolab.cz | 88 pragolab.cz | 60 pragolab.cz | - | - |

| Demeton-S | 12.48 nih.gov | 170.0 nih.gov | 114.0 nih.gov | - | - |

| Demeton-S-methyl | 11.54 jeol.com | 88 jeol.com | 60 jeol.com | - | - |

| Demeton-S-methyl | 11.54 jeol.com | 109 jeol.com | 79 jeol.com | - | - |

| Demeton-S-methylsulfone | - | - | - | 0.001-0.005 (in rice-based baby food) eurl-pesticides.eu | 0.001-0.005 (in rice-based baby food) eurl-pesticides.eu |

Note: Data for this compound specifically in GC-MS/MS tables was not directly found in the provided snippets, but related Demeton (B52138) isomers and metabolites are included to illustrate the technique's application for similar compounds.

Liquid Chromatography (LC) is essential for the analysis of less volatile or thermally labile compounds, including this compound and its polar metabolites.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are highly sensitive and selective techniques widely used for the analysis of this compound and its metabolites in complex matrices such as biological samples and food. LC-MS/MS allows for the sensitive and specific detection of oxydemeton-methyl (demeton-S-methyl sulfoxide) and its main metabolite, demeton-S-methyl sulfone, in biological specimens like blood and tissue researchgate.netoup.comnih.gov. A validated LC-MS/MS method for oxydemeton-methyl and demeton-S-methyl sulfone in human blood and tissue samples reported limits of detection of 1 ng/g for oxydemeton-methyl and 2 ng/g for demeton-S-methyl sulfone researchgate.netnih.gov. LC-MS/MS methods have also been developed for multi-residue pesticide analysis in food, with LOD and LOQ values ranging from 0.03–0.5 µg/kg and 0.6–1.5 µg/kg, respectively, in sweet pepper tandfonline.com.

Diode Array Detection (DAD): LC-DAD provides UV-Vis spectral information, which can aid in compound identification and purity assessment. While less sensitive than MS, it is useful for compounds with strong UV chromophores. LC-DAD has been used for the quantification of various compounds, including pesticides, after solid-phase extraction researchgate.net.

HPLC and UPLC are cornerstone techniques for the quantitative analysis of this compound and its related compounds. Method development focuses on optimizing mobile phases, stationary phases, and detection parameters for optimal separation and sensitivity.

HPLC Method Development: Reverse phase (RP) HPLC methods are commonly employed for this compound analysis. A typical mobile phase might consist of acetonitrile (B52724), water, and phosphoric acid. For MS-compatible applications, phosphoric acid is replaced with formic acid sielc.comsielc.com. An HPLC method for detecting demeton-S-methyl sulfoxide (B87167) (Metasystox R) in human plasma utilized a nitrile reversed-phase column with a mobile phase of 3% acetonitrile in 0.01M phosphoric acid, monitored at 215 nm. This method achieved linearity for plasma concentrations between 0.5 and 50 mg/L researchgate.netnih.gov.

UPLC Method Development: Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle columns (<2 µm) and higher pressures to significantly improve resolution, sensitivity, and speed of analysis compared to conventional HPLC diva-portal.org. UPLC-MS/MS systems are increasingly used for rapid multi-residue screening of pesticides, including this compound and its metabolites, enabling the analysis of hundreds of compounds in short run times while meeting stringent regulatory limits diva-portal.orgwaters.com.

Liquid Chromatography (LC) Coupled with Advanced Detection Systems (e.g., Mass Spectrometry, Diode Array Detection)

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques provide crucial information regarding the structure and quantity of this compound and its degradation products.

Beyond their coupling with chromatography, MS and MS/MS are powerful standalone tools for structural elucidation and quantification.

MS Applications: Mass spectrometry provides molecular weight information and fragmentation patterns that are unique to a compound, aiding in its definitive identification. For this compound, GC-MS spectra are available in databases like NIST, indicating its characteristic fragmentation for identification nih.gov.

MS/MS Applications: Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of their daughter ions. This provides highly specific structural information and significantly improves detection limits and selectivity in complex matrices. In the context of oxydemeton-methyl and demeton-S-methyl sulfone, LC-MS/MS in MRM mode has been shown to provide highly specific detection, even in putrefied post-mortem samples, by selecting specific mass-to-charge (m/z) ratios for the parent and fragment ions oup.com. For oxydemeton-methyl (m/z 247) and demeton-S-methyl sulfone (m/z 263), specific m/z values are collected for their determination oup.com.

Table 2: Key MS/MS Transitions for Demeton-S-methyl

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (CE) [V] |

| Demeton-S-methyl | 231.2 tandfonline.com | 89.2 tandfonline.com | 15 tandfonline.com |

| Demeton-S-methyl | 231.2 tandfonline.com | 61 tandfonline.com | 37 tandfonline.com |

NMR spectroscopy is a powerful technique for the elucidation of molecular structures, particularly useful for identifying and characterizing degradation products of this compound.

¹H NMR, ¹³C NMR, and ³¹P NMR: These techniques provide detailed information about the chemical environment of hydrogen, carbon, and phosphorus atoms within a molecule, respectively. For organophosphorus compounds like this compound, ³¹P NMR is particularly informative due to the unique chemical shifts of phosphorus in different bonding environments. While specific detailed research findings on this compound degradation product analysis using NMR were not extensively detailed in the provided search results, PubChem indicates the availability of ¹³C NMR spectra for this compound nih.gov. NMR is generally applied in degradation studies to confirm the structures of new compounds formed during chemical or biological breakdown processes, providing insights into degradation pathways. For instance, in studies of other organophosphorus pesticides, NMR has been used to identify sulfoxide and sulfone derivatives as major degradation products diva-portal.org.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Advanced Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The accurate detection and quantification of this compound and its related metabolites in complex environmental and biological matrices present significant analytical challenges due to the low concentrations often encountered and the presence of numerous interfering co-extractives. Advanced sample preparation and extraction techniques are crucial to isolate and concentrate the target analytes, ensuring the sensitivity, selectivity, and reliability of subsequent analytical determinations. researchgate.netfssai.gov.in

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of this compound and its metabolites from various complex matrices, particularly biological specimens. A sensitive method for the identification and quantification of oxydemeton-methyl (a related organophosphate insecticide also known as demeton-S-methylsulfoxide) and its main metabolite, demeton-S-methylsulfon, from human blood and tissue samples has been established using C18 cartridges. oup.comnih.gov

The SPE procedure typically involves conditioning the extraction columns with organic solvents (e.g., methanol) followed by water. The homogenized sample, often pre-treated with a buffer (e.g., 0.15M phosphate (B84403) buffer pH 6.0 for blood/tissue samples) and centrifuged, is then loaded onto the column. After sample loading, the columns are washed with water to remove polar interferences, dried under vacuum, and the analytes are eluted using an appropriate solvent, such as acetone (B3395972). oup.com

Table 1: Performance Data for Oxydemeton-methyl (ODM) and Demeton-S-methylsulfon (DSMS) in Blood using SPE-LC-MS

| Parameter | Oxydemeton-methyl (ODM) | Demeton-S-methylsulfon (DSMS) | Reference |

| Limit of Detection (LOD) | 1 ng/g blood | 2 ng/g blood | oup.comnih.gov |

| Limit of Quantitation (LOQ) | 2.5 ng/g blood | 5 ng/g blood | oup.com |

| Recovery (%) | Sufficient for whole concentration range (0-100 ng/g) | Sufficient for whole concentration range (0-100 ng/g) | oup.com |

| Intra-assay CV (%) | 0.2 - 12.6 | 0.2 - 12.6 | oup.com |

| Inter-assay CV (%) | 0.2 - 12.6 | 0.2 - 12.6 | oup.com |

| Accuracy (%) | 90.2 - 116.7 | 90.2 - 116.7 | oup.com |

The method demonstrated linearity across a concentration range of 0 to 100 ng/g for both compounds, proving suitable for complex matrices like postmortem putrefied blood and tissue samples. oup.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another foundational technique used for the isolation of this compound and its related compounds. For instance, LLE has been described for demeton-S-methyl, often followed by gas chromatography (GC) with a nitrogen-phosphorus selective detector (NPD). oup.com In some applications, oxydemeton-methyl is oxidized to demeton-S-methylsulfon prior to LLE and subsequent GC analysis with alkali-flame detection. oup.com

For the simultaneous determination of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in agricultural products, a method involving extraction with acetone after homogenization with antioxidants (L-ascorbic acid and butylhydroxytoluene) has been developed. An aliquot of the crude extract is then re-extracted with ethyl acetate (B1210297) using an Extrelut column. Further cleanup steps, such as hexane/acetonitrile partitioning for lipid-rich samples (e.g., cereals) and purification on a PSA column or tandem graphitized carbon/PSA column, are often necessary before analysis by LC-MS. researchgate.net

Table 2: Average Recoveries for Demeton-S-methyl, Oxydemeton-methyl, and Demeton-S-methylsulfone in Agricultural Products using LLE-LC-MS

| Compound | Sample Type | Fortification Level (µg/g) | Average Recovery (%) (n=5) | Relative Standard Deviation (%) | Reference |

| Demeton-S-methyl | Various (10 kinds) | 0.05 | 73.8 - 102.5 | ≤ 5.7 | researchgate.net |

| Oxydemeton-methyl | Various (10 kinds) | 0.05 | 73.8 - 102.5 | ≤ 5.7 | researchgate.net |

| Demeton-S-methylsulfone | Various (10 kinds) | 0.05 | 73.8 - 102.5 | ≤ 5.7 | researchgate.net |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, combined with liquid chromatography–tandem mass spectrometry (LC-MS/MS), has gained prominence for multi-residue pesticide analysis in diverse agricultural products, including fruit juice samples (e.g., apple, pineapple, guava, orange). This technique is valued for its simplicity, speed, and effectiveness in preparing samples from complex food matrices. researchgate.net

The method involves initial extraction with acetonitrile, followed by a salting-out step and redissolution in ethyl acetate. Co-extractives are then removed using cleanup steps such as gel permeation chromatography with a graphitized carbon column, and tandem silica-gel/PSA cartridge columns. researchgate.net The QuEChERS approach has shown excellent linearity and sensitivity for various pesticides, including demeton-S-methylsulfone. researchgate.net

Table 3: Validation Parameters for Pesticide Residues (including Demeton-S-methylsulfone) in Fruit Juices using QuEChERS-LC-MS/MS

| Parameter | Range/Value | Reference |

| Linearity Range | 0.8 – 300 ng/mL | researchgate.net |

| Regression Coefficient (R²) | 0.9979 – 0.9997 | researchgate.net |

| Limit of Detection (LOD) | 0.03 – 0.16 ng/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 0.11 – 0.52 ng/mL | researchgate.net |

| Average Recoveries | 64.6 – 117.8% (n=6) (for multiclass pesticides) | researchgate.net |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) offers a solvent-free or solvent-reduced alternative for sample preparation, particularly useful for volatile and semi-volatile compounds. This technique has been evaluated for the extraction of pesticides, including demeton-S-methyl, from complex food matrices like baby food.

Research indicates that increasing the incubation and extraction temperature can significantly improve method accuracy and reproducibility by helping to disrupt matrix/analyte binding and enhance extraction kinetics. The use of overcoated SPME fibers has also been shown to improve both accuracy and reproducibility compared to standard fibers, particularly for polar pesticides like demeton-S-methyl.

Table 4: Impact of SPME Fiber Type and Temperature on Demeton-S-methyl Extraction from Pureed Prune Baby Food

| Parameter | Fiber Type | Temperature (°C) | Accuracy (%) (at 10 ng/g) | Precision (% RSD) | Reference |

| Accuracy & Precision | Standard (Non-OC) | 30 | Lower (outside 80-120%) | Higher | |

| Accuracy & Precision | Overcoated (OC) | 30 | Better (within 80-120%) | Better | |

| Linearity Improvement | Overcoated (OC) | 50 | Improved linearity (r² > 0.990) | Improved reproducibility |

General Principles and Importance of Cleanup

Regardless of the specific extraction technique employed, the presence of matrix-interfering compounds in environmental and biological samples necessitates rigorous cleanup steps. These steps are critical to obtain a final extract that is sufficiently enriched in the target analytes and free from substances that could interfere with the analytical detection and quantification. researchgate.netfssai.gov.in The selection of appropriate sample preparation and extraction techniques is paramount for achieving the required sensitivity and accuracy in the trace analysis of this compound and its metabolites.

Bioremediation and Phytoremediation Strategies for Environmental Decontamination

Microbial Bioremediation Approaches

The breakdown of Demeton-O-methyl in the environment is significantly influenced by microbial activity. ontosight.ai Aerobic bacteria have been shown to degrade this compound to carbon dioxide and water within 30 to 60 days in soil. The primary mechanism of microbial action involves the hydrolysis of the phosphate (B84403) ester bond, a critical step in detoxification. mdpi.com

Application of Specific Microbial Cultures for this compound Degradation

Research has identified several microbial species with the capability to metabolize organophosphates like Demeton-S-methyl, a closely related isomer. For instance, Pseudomonas putida and Nocardia sp. have demonstrated the ability to almost completely metabolize Demeton-S-methyl sulfoxide (B87167) within 13 days. inchem.org These microorganisms utilize different metabolic pathways, leading to the formation of various breakdown products. inchem.org Pseudomonas species, in particular, have been noted for their role in degrading a range of pesticides. nih.gov The development of microbial consortia, combining different bacterial strains like Pseudomonas esterophilus and Rhodococcus ruber, has shown effectiveness in degrading a variety of organophosphorus pesticides, including Demeton-S-methyl. mdpi.com

Enzyme-Mediated Detoxification using Engineered Biocatalysts (e.g., Recombinant Yeast Expressing OPH)

A significant advancement in bioremediation is the use of genetically engineered microorganisms to express specific detoxifying enzymes. Organophosphate hydrolase (OPH) and its variants are key enzymes in this approach. mdpi.comomicsonline.orgsemanticscholar.org Recombinant Saccharomyces cerevisiae (yeast) engineered to express a variant of OPH, S308L-OPH, has shown a dramatically increased ability to hydrolyze and detoxify P-S organophosphates like Demeton-S-methyl. omicsonline.org Lysates from this recombinant yeast exhibited a 106-fold increase in specific activity against Demeton-S-methyl compared to lysates with the wild-type OPH. omicsonline.org This enhanced activity is attributed to improvements in the enzyme's catalytic rate and Michaelis constant. omicsonline.org The detoxification process was confirmed by observing a complete reduction in the ability of Demeton-S-methyl to inhibit acetylcholinesterase (AChE) after treatment with the recombinant yeast lysates. omicsonline.orgresearchgate.net

Table 1: Specific Activity of Recombinant Yeast Lysates Against Demeton-S-methyl

| Yeast Strain | Specific Activity (µmoles hydrolyzed/min/mg) | Fold Increase |

| Control (no OPH) | Not detectable | - |

| Wild-type OPH | Low | - |

| S308L-OPH | Significantly higher | 106 |

This table is based on data indicating a 106-fold increase in specific activity for S308L-OPH lysates against Demeton-S-methyl compared to wild-type OPH lysates. omicsonline.org

Development of Stable and Immobilized Enzyme Systems for Field Application

For practical field applications, the stability and reusability of detoxifying enzymes are crucial. Immobilization of enzymes on solid supports is a promising strategy to enhance their stability and facilitate their recovery and reuse. researchgate.netfrontiersin.orggoogle.com Enzymes like organophosphate hydrolase (OPH) and organophosphate degrading enzyme A (OpdA) have been successfully immobilized on various carriers, including nonwoven polyester (B1180765) fabrics and polyvinyl alcohol (PVA) cryogels. nih.govresearchgate.net Immobilization can broaden the effective pH range and improve the thermal stability of the enzymes. researchgate.netgoogle.com For example, OpdA immobilized on nonwoven polyester fabrics could be stored for at least 4 weeks at 4°C with minimal loss of activity and could be reused multiple times to degrade methyl parathion. researchgate.net Such systems have been developed into columns for the continuous degradation of pesticides in water, demonstrating their potential for large-scale environmental remediation. researchgate.net

Phytoremediation Potential in Contaminated Ecosystems

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. tamu.eduujep.cz This approach is considered a cost-effective and environmentally friendly technology for cleaning up pesticide-contaminated sites. epa.govresearchgate.net

Plant Species Selection for Enhanced Uptake and Transformation

Several aquatic and terrestrial plant species have been identified for their potential to remediate organophosphate pesticides. Studies have investigated the uptake and transformation of Demeton-S-methyl in aquatic plants such as parrot feather (Myriophyllum aquaticum), duckweed (Spirodela oligorrhiza), and elodea (Elodea canadensis). nih.govresearchgate.net In one study, these plants demonstrated significant phytotransformation of Demeton-S-methyl, with 83-95% of the compound being transformed over an 8-day period. nih.gov Common duckweed (Lemna minor) has also been listed as a species capable of phytoremediating Demeton-S-methyl. wildones.org The selection of plant species is critical, as the extent of pesticide decay and the rate constants depend on both the plant species and the chemical properties of the pesticide. nih.gov

Table 2: Phytotransformation of Demeton-S-methyl by Aquatic Plants

| Plant Species | Phytotransformation Percentage (8 days) |

| Myriophyllum aquaticum (Parrot Feather) | >78% - 95% epa.govnih.govcluin.org |

| Spirodela oligorrhiza (Duckweed) | >83% nih.govresearchgate.netresearchgate.net |

| Elodea canadensis (Elodea) | >78% - 95% epa.govnih.govcluin.org |

This table is compiled from data reporting on the phytotransformation of Demeton-S-methyl by the listed aquatic plants. epa.govnih.govcluin.orgresearchgate.netresearchgate.net

Mechanisms of Phytotransformation within Plant Tissues

Once taken up by plants, this compound and its isomers undergo transformation into less toxic metabolites. wikipedia.org The primary metabolic pathway involves the oxidation of the thioether group to a sulfoxide and subsequently to a sulfone. wikipedia.org In plants, this process is facilitated by enzymes such as organophosphorus hydrolases. nih.gov Evidence for enzymatic degradation comes from studies using enzyme extracts from duckweed, which were able to transform a significant percentage of organophosphate pesticides within 24 hours. nih.gov This indicates that plants possess internal mechanisms to metabolize and detoxify these compounds, a process known as phytodegradation. tamu.edu The metabolites can then be stored within the plant tissues, further reducing their environmental impact.

Integrated Bioremediation and Phytoremediation Strategies for Environmental Management

The integration of bioremediation and phytoremediation presents a synergistic and sustainable approach for the decontamination of environments polluted with persistent organic compounds like this compound. This strategy leverages the combined metabolic activities of plants and microorganisms to enhance the degradation and detoxification of the contaminant, often proving more effective than either method applied in isolation. nih.govfrontiersin.org The core principle lies in the mutually beneficial relationship between plants and rhizosphere microbes, which can accelerate the breakdown of pollutants in soil and water. nih.gov

Research has demonstrated the potential of integrated strategies for the removal of organophosphate pesticides, including the closely related isomer Demeton-S-methyl. Studies combining physical or chemical treatments with phytoremediation have also shown promise. For instance, an integrated system using electrocoagulation followed by phytoremediation with the aquatic plant Myriophyllum aquaticum was tested on industrial wastewater containing various contaminants, including Demeton-S-methyl. researchgate.net This combined approach significantly improved the removal of pollutants compared to individual treatments. researchgate.net

Research Findings on Integrated Remediation

Detailed studies have highlighted the effectiveness of specific plants and microbial consortia in degrading this compound and its isomer. While research focusing exclusively on integrated plant-microbe systems for this compound is specific, the efficacy of individual components strongly supports the potential of a combined approach.

For example, various aquatic plants have been shown to effectively transform Demeton-S-methyl. cwejournal.org The interaction of these plants with their natural microbial communities is a key factor in this transformation. Similarly, specific bacterial consortia have been developed that show high degradation efficiency for a range of organophosphorus pesticides, including Demeton-S-methyl. nih.gov The combination of such potent microbes with tolerant plant species represents a promising frontier for in-situ remediation.

Below are tables summarizing key research findings relevant to the remediation of this compound and its related compounds, illustrating the potential of integrated strategies.

Table 1: Phytoremediation Efficacy for Demeton-S-methyl This table presents data from studies on the removal of Demeton-S-methyl from contaminated media using various plant species.

| Plant Species | Contaminated Medium | Incubation/Exposure Time | Removal/Transformation Efficiency | Source |

| Myriophyllum aquaticum | Liquid Solution | 8 days | 83-95% | cwejournal.org |

| Spirodela oligorrhiza | Liquid Solution | 8 days | 83-95% | cwejournal.org |

| Elodea canadensis | Liquid Solution | 8 days | 83-95% | cwejournal.org |

| Various (unspecified) | Soil | Not specified | >78% reduction | epa.govcluin.org |

| Myriophyllum aquaticum | Industrial Wastewater | Not specified | 75% (in an integrated system) | researchgate.net |

Table 2: Microbial Degradation of Demeton-S-methyl This table showcases the capabilities of specific microbial consortia in degrading Demeton-S-methyl in a controlled environment.

| Microbial Consortium | System Type | Incubation/Exposure Time | Degradation Efficiency | Source |

| Pseudomonas esterophilus & Rhodococcus ruber | Immobilized Artificial Consortium | 24 hours | >90% | nih.gov |

Computational Modeling and Chemoinformatics in Demeton O Methyl Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Demeton-O-methyl, an organophosphate insecticide, primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nervous system function herts.ac.uk. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools employed to elucidate the atomic-level mechanisms of how such compounds interact with enzymes numberanalytics.comfrontiersin.orgmdpi.combiointerfaceresearch.com.

These methods enable researchers to predict binding affinities, identify crucial amino acid residues involved in the interaction, and analyze the conformational changes that occur in the enzyme upon ligand binding numberanalytics.comfrontiersin.orgmdpi.combiointerfaceresearch.commdpi.complos.org. For organophosphorus compounds, including this compound and its related isomers, molecular docking studies have provided insights into their inhibitory mechanisms. For instance, theoretical docking analyses of Demeton-S-methyl, a close isomer, with AChE have indicated the presence of favorable binding sites beyond the enzyme's primary catalytic site, suggesting complex multi-molecular interactions that contribute to organophosphorus toxicity researchgate.net. This capability of docking helps in identifying both orthosteric and allosteric binding pockets, which is crucial for a complete understanding of inhibition.

Molecular dynamics simulations complement docking studies by providing a dynamic view of these interactions over time. They offer insights into the binding kinetics and thermodynamics of ligand-protein interactions, revealing how the flexibility and conformational plasticity of the enzyme structure influence inhibitor binding and subsequent catalytic outcomes numberanalytics.commdpi.com. For example, in the context of organophosphorus hydrolases (OPH), enzymes known for their ability to degrade organophosphates, molecular docking and MD simulations have been instrumental in designing and understanding mutations that enhance enzyme activity and stability. These studies involve detailed analyses of binding energies and the formation of hydrogen bonds between the enzyme and organophosphate substrates like paraoxon (B1678428) biointerfaceresearch.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that predict the physicochemical, biological, and environmental fate properties of chemical compounds directly from their molecular structure europa.eunii.ac.jpepa.gov. These models are particularly valuable for environmental risk assessment and regulatory purposes, especially for pesticides such as this compound, where comprehensive experimental data might be limited or costly to acquire nii.ac.jpsci-hub.sejetjournal.us.

QSAR models leverage various molecular descriptors, which are numerical representations of a chemical's structure and properties, to establish predictive relationships with its activity or environmental behavior nii.ac.jp. For pesticides, commonly predicted parameters include the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and rates of biodegradation nii.ac.jpsci-hub.sejetjournal.us.

For instance, QSPR models have been successfully developed to predict the soil adsorption coefficient (Koc), a key parameter indicating the distribution of chemicals between the soil/sediment phase and the aqueous phase nii.ac.jpsci-hub.se. A notable dataset comprising 163 different pesticides, including Demeton-S-methyl, has been utilized to construct and validate such models, demonstrating high predictive accuracy for Koc values sci-hub.se.

The bioconcentration factor (BCF), which quantifies the ratio of a chemical's concentration in aquatic organisms (e.g., fish) to its concentration in water, is another critical environmental fate parameter estimated through QSAR/QSPR models nii.ac.jp. For oxydemeton-methyl (B133069), a significant metabolite of this compound, an estimated BCF of 3.1 suggests a low potential for its bioconcentration in aquatic organisms nih.gov.

Furthermore, QSAR-based computational programs, such as CATABOL, are employed to predict the formation of metabolites and the biodegradability of organophosphate esters rivm.nl. These models are capable of identifying potentially persistent catabolic intermediates and their associated properties. Studies using these models have indicated that the metabolites formed during the biodegradation of O-P-esters are generally less toxic than their parent compounds rivm.nl.

Table 1: Predicted Log Koc for Demeton-S-methyl from QSPR Models

| Compound | Log Koc (Predicted) |

| Demeton-S-methyl | 1.49 sci-hub.se |

Environmental Fate and Transport Modeling